molecular formula C9H8N2O2 B157543 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one CAS No. 129820-74-2

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B157543
CAS No.: 129820-74-2
M. Wt: 176.17 g/mol
InChI Key: CKZOBFVHDZRXIW-UHFFFAOYSA-N
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Description

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound can also interact with receptors, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylimidazo[1,2-a]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs. Its acetyl group at the 3-position can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-acetyl-3H-imidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-9(13)10-7-4-2-3-5-11(7)8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOBFVHDZRXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)N=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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